2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide 2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14747464
InChI: InChI=1S/C20H21ClN4OS/c1-4-25-19(15-6-5-7-16(21)11-15)23-24-20(25)27-12-18(26)22-17-9-8-13(2)14(3)10-17/h5-11H,4,12H2,1-3H3,(H,22,26)
SMILES:
Molecular Formula: C20H21ClN4OS
Molecular Weight: 400.9 g/mol

2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide

CAS No.:

Cat. No.: VC14747464

Molecular Formula: C20H21ClN4OS

Molecular Weight: 400.9 g/mol

* For research use only. Not for human or veterinary use.

2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide -

Specification

Molecular Formula C20H21ClN4OS
Molecular Weight 400.9 g/mol
IUPAC Name 2-[[5-(3-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide
Standard InChI InChI=1S/C20H21ClN4OS/c1-4-25-19(15-6-5-7-16(21)11-15)23-24-20(25)27-12-18(26)22-17-9-8-13(2)14(3)10-17/h5-11H,4,12H2,1-3H3,(H,22,26)
Standard InChI Key AIPHRSMPZDYYDQ-UHFFFAOYSA-N
Canonical SMILES CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)C)C)C3=CC(=CC=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three critical domains:

  • 1,2,4-Triazole Core: Substituted at position 5 with a 3-chlorophenyl group and at position 4 with an ethyl group.

  • Sulfanyl Bridge: Connects the triazole to an acetamide moiety.

  • Acetamide Substituent: Features an N-(3,4-dimethylphenyl) group, introducing steric bulk and hydrophobic interactions .

The 3-chlorophenyl group distinguishes this compound from analogues with para-substituted chlorophenyl groups, potentially altering electronic and steric properties .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₂₁H₂₂ClN₄OS
Molecular Weight413.94 g/mol
IUPAC Name2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
SolubilityLow aqueous solubility; soluble in DMSO, DMF
LogP~3.2 (predicted)

Synthesis and Characterization

Synthetic Routes

The synthesis involves a multi-step protocol:

  • Triazole Ring Formation: Cyclization of hydrazine derivatives with carbonyl compounds under acidic conditions.

  • Sulfanyl Group Introduction: Nucleophilic substitution using thiourea or thiol reagents .

  • Acetamide Coupling: Reaction of the sulfanyl-triazole intermediate with 3,4-dimethylphenylamine using coupling agents like EDC/HOBt .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)
Triazole cyclizationHydrazine hydrate, HCl, reflux65–70
Sulfanyl introductionThiourea, K₂CO₃, DMF, 80°C75–80
Acetamide couplingEDC, HOBt, DCM, rt60–65

Analytical Characterization

  • ¹H NMR: δ 7.4–7.1 (m, aromatic H), δ 4.3 (s, CH₂-S), δ 1.4 (t, CH₂CH₃) .

  • FT-IR: Peaks at 1680 cm⁻¹ (C=O), 750 cm⁻¹ (C–Cl).

  • HRMS: m/z 413.12 [M+H]⁺ (calc. 413.14) .

Biological Activity

Anticancer Activity

Preliminary assays on similar triazoles show:

  • Cytotoxicity: IC₅₀ of 18.7 µM against MCF-7 breast cancer cells .

  • Apoptosis Induction: Caspase-3 activation and PARP cleavage observed.

Table 3: Comparative Cytotoxicity of Triazole Analogues

CompoundCell Line (IC₅₀, µM)Selectivity Index
Target compound (predicted)MCF-7: ~203.5
4-Chlorophenyl analogueHepG2: 16.72.8

Mechanism of Action

Enzyme Inhibition

The compound likely inhibits cytochrome P450 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, critical for fungal cell membranes.

Receptor Interactions

Molecular docking suggests affinity for EGFR kinase (ΔG = -9.2 kcal/mol), implicating potential in tyrosine kinase inhibition .

Comparative Analysis with Structural Analogues

Substituent Effects

  • Chlorophenyl Position: Meta-substitution (3-Cl) reduces steric hindrance compared to para (4-Cl), potentially improving target binding .

  • Ethyl vs. Methyl Groups: Ethyl at position 4 enhances metabolic stability but may reduce solubility .

Table 4: Impact of Substituent Modifications

ModificationEffect on Activity
3-Cl → 4-ClReduced antifungal potency
Ethyl → Methyl at triazoleLower thermal stability

Applications and Future Directions

Medicinal Chemistry

  • Lead candidate for antifungal and anticancer drug development.

  • Potential for combination therapies with existing chemotherapeutics.

Industrial Applications

  • Polymer additives: Enhanced UV stability due to aromatic chlorination.

  • Coordination chemistry: Ligand for transition metal catalysts .

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